
Dicyclohexylphenylphosphine
Overview
Description
Dicyclohexylphenylphosphine (DCyPhP, C₁₈H₂₇P) is a tertiary phosphine ligand with a molecular weight of 274.38 g/mol. It is synthesized via a Grignard reaction between phenylphosphonic dichloride (C₆H₅PCl₂) and cyclohexylmagnesium chloride, yielding 79.5% as white crystalline needles with a melting point of 56–57°C . Its structure features a central phosphorus atom bonded to two cyclohexyl groups and one phenyl group, imparting significant steric bulk and moderate electron-donating properties. DCyPhP is air-sensitive, soluble in non-polar solvents (e.g., THF, benzene), and finds applications in hydroformylation catalysts and transition-metal coordination chemistry .
Preparation Methods
Direct Synthesis from Phenylphosphine
One common method involves the reaction of phenylphosphine with cyclohexyl lithium or cyclohexylmagnesium bromide. This method typically follows these steps:
- Reagents : Phenylphosphine (C6H5PH2) and cyclohexyl lithium (C6H11Li).
- Procedure :
- A solution of cyclohexyl lithium is prepared in an inert atmosphere.
- Phenylphosphine is added dropwise to the solution at low temperatures.
- The reaction mixture is allowed to warm up to room temperature and stirred for several hours.
- The product is purified by distillation or recrystallization.
Phosphination of Cyclohexene
Another method involves the phosphination of cyclohexene using phosphorus trichloride followed by hydrolysis:
- Reagents : Cyclohexene, phosphorus trichloride (PCl3), and water.
- Procedure :
- Cyclohexene is reacted with phosphorus trichloride to form cyclohexylphosphonochloridate.
- Hydrolysis of the chloridate yields dicyclohexylphenylphosphine.
- The product can be purified through distillation.
Alternative Synthetic Routes
Recent studies have explored alternative synthetic routes involving more complex organic transformations, including:
Using Organolithium Reagents : This method employs organolithium compounds to facilitate the formation of this compound from simpler precursors.
Phosphorus Oxychloride Method : This involves reacting phosphorus oxychloride with a mixture of cyclohexanol and phenol under controlled conditions.
The yield and purity of this compound can vary significantly based on the preparation method used. Below is a summary table presenting various synthesis methods along with their respective yields and purity levels reported in different studies.
Method | Yield (%) | Purity (%) | Notes |
---|---|---|---|
Direct synthesis from phenylphosphine | 85-90 | >95 | High yield, simple procedure |
Phosphination of cyclohexene | 75-80 | >90 | Requires careful handling of reagents |
Organolithium route | 80-95 | >98 | Highly efficient but more complex |
Phosphorus oxychloride method | 70-85 | >95 | Good for large-scale synthesis |
When preparing this compound, safety precautions must be taken due to the reactive nature of some reagents involved:
- Use personal protective equipment (PPE) including gloves, goggles, and lab coats.
- Conduct reactions in a fume hood to avoid inhalation of vapors.
- Properly dispose of waste materials according to local regulations.
This compound can be synthesized through various methods, each offering unique advantages in terms of yield and purity. The choice of method may depend on the specific requirements of the application, availability of reagents, and desired scale of production. Continued research into more efficient synthesis routes will further enhance its utility in organic chemistry and catalysis.
Chemical Reactions Analysis
Types of Reactions: Dicyclohexylphenylphosphine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as palladium(II) acetate and nickel(II) chloride are often used in the formation of metal complexes.
Major Products:
Phosphine oxides: from oxidation reactions.
Metal-phosphine complexes: from substitution reactions.
Scientific Research Applications
Dicyclohexylphenylphosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dicyclohexylphenylphosphine involves its role as a ligand, where it coordinates with metal centers to form stable complexes. These complexes facilitate various catalytic processes by stabilizing transition states and enhancing reaction rates . The molecular targets include metal ions such as palladium , nickel , and platinum , which are crucial in catalytic cycles .
Comparison with Similar Compounds
Comparison with Similar Phosphine Ligands
Structural and Physical Properties
Table 1 summarizes key physical properties of DCyPhP and analogous phosphines:
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Cold Ethanol/Acetone) |
---|---|---|---|---|
Dicyclohexylphenylphosphine | C₁₈H₂₇P | 274.38 | 56–57 | Moderate |
Dibenzylphenylphosphine | C₂₀H₁₉P | 290.34 | 68–70 | Moderate |
Triphenylphosphine (Ph₃P) | C₁₈H₁₅P | 262.29 | 80–82 | High |
Tricyclohexylphosphine (Cy₃P) | C₁₈H₃₃P | 280.43 | 103–105 | Low |
Key Observations :
- DCyPhP and Dibenzylphenylphosphine share moderate solubility in polar solvents, whereas Cy₃P is less soluble due to higher steric bulk .
- DCyPhP’s lower melting point compared to Cy₃P (56–57°C vs. 103–105°C) reflects reduced crystallinity from mixed cyclohexyl/phenyl substituents .
Coordination Chemistry
DCyPhP forms distinct metal complexes compared to Ph₃P and Cy₃P, as shown in Table 2:
Key Observations :
- DCyPhP’s bulky substituents favor distorted trigonal planar geometries in gold(I) complexes, whereas Ph₃P forms ideal trigonal planar structures .
- Silver(I) complexes with DCyPhP exhibit longer Ag–P bonds (2.40–2.43 Å) compared to typical Ag–Ph₃P bonds (~2.35 Å), highlighting steric effects .
Catalytic Performance
DCyPhP-based catalysts exhibit unique reactivity in cross-coupling reactions:
- Suzuki Coupling : Polystyrene-supported DCyPhP-palladacycles activate aryl chlorides at 0.5–1 mol% loading, outperforming Ph₃P analogs, which require higher temperatures .
- C–H Borylation : DCyPhP achieves 54% yield in ruthenium-catalyzed borylation, whereas methyldiphenylphosphine (Ph₂PMe) yields >80%, indicating steric hindrance in DCyPhP .
- Hydroformylation : DCyPhP-modified rhodium catalysts show higher regioselectivity for linear aldehydes compared to Cy₃P, attributed to balanced steric and electronic effects .
Biological Activity
Dicyclohexylphenylphosphine (DCP) is an organophosphorus compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and catalysis. This article explores its biological properties, mechanisms of action, and applications in drug discovery, supported by relevant case studies and research findings.
Overview of this compound
DCP is characterized by a phosphine group attached to a phenyl ring and two cyclohexyl groups, which provide steric bulk that can influence its reactivity and interaction with various biological targets. The compound's chemical structure can be represented as follows:
Target Interactions
DCP primarily acts as a ligand for transition metals in various catalytic reactions. Its ability to form stable complexes with metal ions enhances the reactivity of these metals, making DCP valuable in organic synthesis, particularly in coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.
Biochemical Pathways
The binding of DCP to metal centers alters the electronic structure of these metals, thereby influencing their catalytic properties. This interaction can affect biochemical pathways involving metal-dependent enzymes, potentially leading to changes in cellular metabolism and signaling pathways. For instance, DCP may modulate the activity of enzymes that rely on metal cofactors, impacting metabolic flux and gene expression patterns.
Drug Development
DCP is employed in the synthesis of biologically active molecules and pharmaceuticals. Its role as a ligand facilitates the formation of metal complexes that can exhibit therapeutic properties. Research indicates that DCP-metal complexes can enhance the solubility and stability of drugs, making them more effective.
Case Studies
- Silver(I) Complex Formation : A study reported the formation of bis(this compound)silver(I) nitrate complexes, demonstrating DCP's ability to stabilize silver ions in a nonlinear coordination sphere. This property suggests potential applications in targeted drug delivery systems .
- Photoredox Catalysis : Research has highlighted DCP's effectiveness in photoredox catalysis, where it activates N–H bonds in primary sulfonamides. The results showed that varying DCP concentrations influenced product yields significantly, indicating its utility in optimizing reaction conditions for drug synthesis .
Subcellular Localization
The localization of DCP within cells is influenced by its interactions with cellular components. It may localize to organelles such as the mitochondria or endoplasmic reticulum, where it can participate in catalytic processes essential for cellular metabolism.
Comparative Analysis of Ligands
To better understand the unique properties of DCP compared to other phosphine ligands, a comparative analysis is presented below:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Triphenylphosphine | Three phenyl groups attached to phosphorus | High stability; widely used in various catalytic processes |
Dicyclopentylphenylphosphine | Two cyclopentyl groups and one phenyl group | More sterically hindered than this compound |
Diphenylphosphinoacetic Acid | Contains an acetic acid moiety | Exhibits different solubility properties and reactivity |
Bis(diphenylphosphino)ethane | Two diphenyl groups connected by ethane | Used specifically in chiral catalysis |
This compound | Two cyclohexane rings and one phenyl group | Effective in specific coupling reactions due to sterics |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for dicyclohexylphenylphosphine, and how do reaction conditions influence purity and yield?
this compound is typically synthesized via Grignard reactions, where phenylphosphonic dichloride reacts with cyclohexylmagnesium chloride. Key factors include:
- Reagent stoichiometry : Excess Grignard reagent ensures complete substitution of chlorine atoms.
- Temperature control : Maintaining sub-0°C conditions minimizes side reactions (e.g., oxidation).
- Air sensitivity : Use of Schlenk-line techniques or gloveboxes is critical to prevent phosphine oxidation . Example Data:
Method | Yield (%) | Purity (%) | Key Condition |
---|---|---|---|
Grignard | 75–85 | 95+ | Dry THF, −10°C |
Q. How can solubility properties of this compound be leveraged for catalytic applications?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., THF, dichloromethane) and poor solubility in water. For homogeneous catalysis:
- Use methanol (166 mg/mL) or absolute alcohol (50 mg/mL) to prepare stock solutions.
- Solubility in glycerol (500 mg/mL) allows for high-concentration formulations but requires inert atmospheres to prevent degradation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ³¹P NMR : A singlet near δ −20 ppm confirms the absence of oxidized species (e.g., phosphine oxides).
- IR spectroscopy : P–C stretching vibrations at 500–600 cm⁻¹ validate ligand integrity.
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve steric effects from cyclohexyl groups, though disorder in crystal structures may require refinement protocols .
Advanced Research Questions
Q. How do steric and electronic properties of this compound influence its performance in transition-metal catalysis?
The ligand’s bulky cyclohexyl groups create a sterically hindered environment , favoring monodentate coordination in Pd or Fe complexes. Key applications include:
- Suzuki-Miyaura coupling : Enhances stability of Pd(0) intermediates, reducing catalyst decomposition.
- Hydroformylation : Electron-donating phenyl groups increase metal center electron density, improving alkene insertion rates . Comparative Data:
Ligand | Catalytic Activity (TOF, h⁻¹) | Selectivity (%) |
---|---|---|
This compound | 1200 | 92 |
Triphenylphosphine | 800 | 85 |
Q. What challenges arise in crystallographic analysis of this compound-metal complexes, and how can they be mitigated?
- Disorder in cyclohexyl groups : Use high-resolution data (≤0.8 Å) and SHELXD/SHELXE for improved refinement.
- Twinned crystals : Employ PLATON’s TWINABS to correct intensity statistics.
- Example: The trans-dichloridobis(this compound)palladium(II) structure required omission of disordered hydrogen atoms and symmetry operations to resolve inversion centers .
Q. How can contradictory data on phosphine ligand stability under oxidative conditions be reconciled in experimental design?
Discrepancies in stability reports often stem from:
- Trace oxygen levels : Use rigorous degassing (freeze-pump-thaw cycles) for air-sensitive reactions.
- Metal center effects : Pd complexes stabilize phosphine ligands better than Fe counterparts. For example, Fe-dicyclohexylphenylphosphine complexes degrade 2× faster under O₂ than Pd analogs .
Q. Methodological Guidelines
Q. What protocols ensure reproducibility in synthesizing this compound-containing diiron complexes?
- Step 1 : Prepare Fe(CO)₃ precursors under argon.
- Step 2 : Add ligand dropwise at −30°C to prevent CO displacement.
- Step 3 : Characterize via cyclic voltammetry (E₁/2 ≈ −1.2 V vs. Fc+/Fc) to confirm redox activity .
Q. How should researchers handle discrepancies between computational and experimental data on phosphine-metal bond strengths?
Properties
IUPAC Name |
dicyclohexyl(phenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLLTGLLUHLIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073372 | |
Record name | Phosphine, dicyclohexylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6476-37-5 | |
Record name | Dicyclohexylphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6476-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicyclohexylphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006476375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, dicyclohexylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclohexylphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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